

An In-depth Technical Guide to Iodine-125 Dosimetry and Dose Rate Calculations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine-125*

Cat. No.: *B085253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying **Iodine-125** (I-125) dosimetry and dose rate calculations. I-125 is a low-energy gamma-emitting radionuclide widely used in brachytherapy for the treatment of various cancers. Accurate dosimetric characterization is paramount for ensuring treatment efficacy and minimizing radiation-induced toxicity to surrounding healthy tissues. This document details the physical properties of I-125, the formalism for dose calculations, experimental protocols for dose verification, and the cellular signaling pathways impacted by this low-dose-rate radiation.

Physical Properties of Iodine-125

Iodine-125 decays by electron capture to an excited state of Tellurium-125 (125Te), which then de-excites to its ground state primarily through internal conversion and the emission of characteristic X-rays, with a small percentage of gamma emission.^[1] The low photon energy of I-125 allows for targeted radiation delivery with minimal shielding requirements.^[1]

Table 1: Physical Characteristics of **Iodine-125**

Property	Value	Reference
Half-life	59.4 - 60.14 days	[1] [2] [3] [4]
Decay Mode	Electron Capture (100%)	[1]
Photon Energies	27.2 - 35.5 keV	[1] [5]
Average Photon Energy	~28 keV	[1]
Half-Value Layer (Lead)	0.02 mm	[4]
Half-Value Layer (Tissue)	~2 cm	[4]
Specific Gamma Ray Constant	0.142 - 0.27 mrem/h at 1 meter per mCi	[5]
Air Kerma Rate Constant ($\Gamma\delta$)	~1.32 cGy cm ² mCi ⁻¹ h ⁻¹	[1]

Dosimetry Formalism: AAPM TG-43U1

The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) has established a widely accepted formalism for brachytherapy dose calculations. The updated TG-43U1 protocol provides a standardized method for determining the dose distribution around a brachytherapy source.[\[6\]](#)[\[7\]](#)

The 2D dose rate, $\dot{D}(r, \theta)$, at a point (r, θ) in a water phantom is given by:

$$\dot{D}(r, \theta) = SK \cdot \Lambda \cdot [GL(r, \theta) / GL(r_0, \theta_0)] \cdot gL(r) \cdot F(r, \theta)$$

Where:

- SK is the air-kerma strength of the source.
- Λ is the dose rate constant in water.
- $GL(r, \theta)$ is the geometry function.
- $gL(r)$ is the radial dose function.
- $F(r, \theta)$ is the 2D anisotropy function.

- (r_0, θ_0) is the reference position (1 cm, 90°).

Key Dosimetric Parameters

Table 2: Consensus Dosimetry Parameters for Selected I-125 Seed Models (from TG-43U1 and its supplement)

Parameter	Model 6711 (Amersham)	Model 6702 (Amersham)	Model 2301 (Best Medical)	Model I25.S06 (Bebig)	Reference
Dose Rate Constant (Λ) (cGy h ⁻¹ U ⁻¹)	0.965	1.036	1.018	1.012	[8]
Radial Dose Function, $g_L(r)$ at 1 cm	1.000	1.000	1.000	1.000	[8]
Radial Dose Function, $g_L(r)$ at 5 cm	0.407	0.457	0.430	0.435	[8]
Anisotropy Function, $F(r, \theta)$ at $r=2\text{cm}$, $\theta=30^\circ$	0.887	0.964	0.957	0.970	[8]
Anisotropy Function, $F(r, \theta)$ at $r=5\text{cm}$, $\theta=30^\circ$	0.816	0.923	0.908	0.922	[8]

Note: These values are illustrative. Refer to the full AAPM TG-43U1 reports and supplements for comprehensive data for various seed models.[6][8][9][10]

Experimental Dosimetry Protocols

Accurate determination of the dose distribution around I-125 sources requires meticulous experimental measurements. The most common techniques are Thermoluminescent Dosimetry (TLD), Radiochromic Film Dosimetry, and Monte Carlo simulations.

Thermoluminescent Dosimetry (TLD)

TLDs are small, solid-state detectors that absorb and store energy from ionizing radiation. When heated, they release this energy as visible light, the intensity of which is proportional to the absorbed dose.

Detailed Methodology:

- TLD Selection and Annealing:
 - Select appropriate TLDs, such as LiF:Mg,Ti (e.g., TLD-100), which are commonly used for photon dosimetry.
 - Anneal the TLDs to erase any residual signal from previous exposures. A standard pre-irradiation annealing procedure for LiF is heating at 400°C for 1 hour, followed by 2 hours at 100°C or 24 hours at 80°C to remove low-temperature peaks.[11][12]
- Calibration:
 - Calibrate the TLDs using a known radiation source, typically a 60Co teletherapy unit or a calibrated X-ray beam with a similar energy spectrum to I-125.
 - Irradiate groups of TLDs to a range of known doses to establish a calibration curve (TL signal vs. dose).
 - Apply energy correction factors to account for the difference in TLD response between the calibration beam energy and the I-125 energy spectrum.
- Phantom Setup and Irradiation:
 - Use a water-equivalent phantom (e.g., solid water or liquid water) of sufficient size to provide full scatter conditions (at least 10 cm in all directions from the source).[13]

- Precisely position the I-125 seed(s) and the TLDs at various radial distances and angles within the phantom.
- Irradiate the phantom for a predetermined time to deliver a dose within the linear range of the TLDs.
- Readout and Data Analysis:
 - Read the TLDs using a calibrated TLD reader to obtain the thermoluminescence signal.
 - Subtract the background signal (from unirradiated control TLDs).
 - Use the calibration curve to convert the net TL signal to absorbed dose.
 - Apply any necessary correction factors (e.g., for fading, energy dependence).
 - Calculate the dose rate by dividing the absorbed dose by the irradiation time, accounting for the decay of the I-125 source during irradiation.

Radiochromic Film Dosimetry

Radiochromic film (e.g., Gafchromic™ EBT3) is a self-developing film that changes color upon exposure to ionizing radiation. The change in optical density is proportional to the absorbed dose.

Detailed Methodology:

- Film Handling and Preparation:
 - Handle the film with care to avoid scratches, fingerprints, and exposure to UV light.
 - Cut the film to the desired size and mark the orientation.
 - Store the film according to the manufacturer's recommendations.
- Calibration:
 - Create a calibration curve by irradiating pieces of film from the same batch to a series of known doses using a calibrated radiation source (e.g., a linear accelerator).

- Scan the irradiated calibration films along with an unirradiated film piece after a consistent post-irradiation time (e.g., 24 hours) to allow for color development to stabilize.
- Use a flatbed scanner in transmission mode with consistent settings (e.g., 48-bit RGB, 72-150 dpi, no color correction).[14][15]
- Analyze the scanned images using specialized software (e.g., ImageJ with plugins, commercial dosimetry software) to relate the pixel value (or optical density) to the absorbed dose.[14]

- Phantom Setup and Irradiation:
 - Place the film in a water-equivalent phantom at the desired plane for dose measurement.
 - Position the I-125 seed(s) accurately relative to the film.
 - Irradiate the phantom for a time sufficient to deliver a dose within the calibrated range of the film.
- Scanning and Analysis:
 - Scan the irradiated film using the same scanner and settings as for the calibration films.
 - Analyze the scanned image using the calibration curve to convert the pixel values to a 2D dose map.
 - Extract dose profiles and perform comparisons with treatment planning system calculations.

Monte Carlo Simulation

Monte Carlo (MC) simulation is a computational method that models the transport of individual particles (photons and electrons) through matter. It is considered the gold standard for brachytherapy source dosimetry.

Detailed Workflow (using GEANT4 as an example):

- Geometry Definition:

- Create a detailed and accurate 3D model of the I-125 seed, including the encapsulation, internal components, and the radioactive source distribution.
- Define the phantom geometry, typically a large sphere or cube of water.
- Physics List:
 - Select a physics list appropriate for low-energy photon transport, including the photoelectric effect, Compton scattering, and Rayleigh scattering. The GEANT4 "emstandard_opt4" or similar electromagnetic physics lists are often used.[16][17]
- Source Definition:
 - Define the I-125 photon energy spectrum and emission probabilities as the primary particle source.[17]
 - Specify the spatial distribution of the radiation source within the seed model.
- Simulation Run:
 - Run the simulation for a large number of primary particles (histories) to achieve statistically significant results.
 - Track the particles through the phantom and record the energy deposited in small scoring volumes (voxels or spherical shells) at various positions.
- Data Analysis:
 - Calculate the absorbed dose in each scoring volume by dividing the deposited energy by the volume's mass.
 - Determine the TG-43 parameters (dose rate constant, radial dose function, anisotropy function) from the simulated dose distribution.
 - Validate the simulation by comparing the results with published consensus data for the specific seed model.[16]

Cellular Signaling Pathways Affected by Iodine-125

The low-dose-rate radiation from I-125 induces a complex cellular response, leading to cell cycle arrest, apoptosis, and other forms of cell death. These responses are mediated by a network of signaling pathways.

DNA Damage Response (DDR)

The primary mechanism of radiation-induced cell killing is through damage to DNA. Low-dose-rate radiation from I-125 continuously generates DNA lesions, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs).

- ATM-Chk2 Pathway: DSBs activate the Ataxia Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates and activates the Checkpoint Kinase 2 (Chk2), which in turn phosphorylates p53, leading to its stabilization and activation.[18][19][20]
- ATR-Chk1 Pathway: SSBs and stalled replication forks activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which activates Checkpoint Kinase 1 (Chk1). This pathway is also crucial for cell cycle arrest.[18]

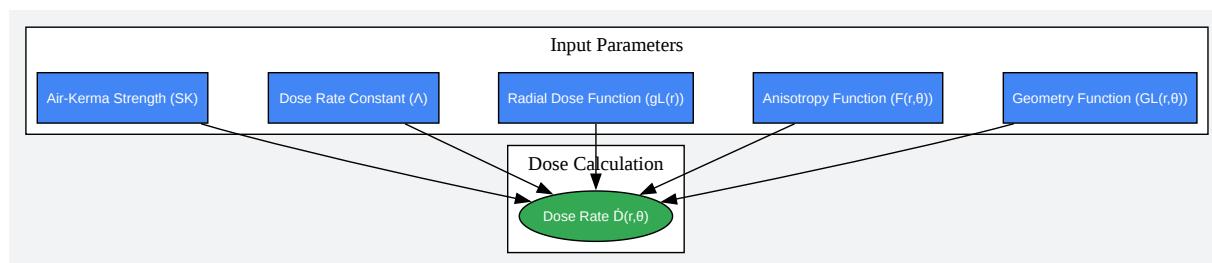
p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to radiation. Activated p53 can induce cell cycle arrest, senescence, or apoptosis.[21][22] Continuous low-dose-rate irradiation can lead to a sustained activation of p53.[21]

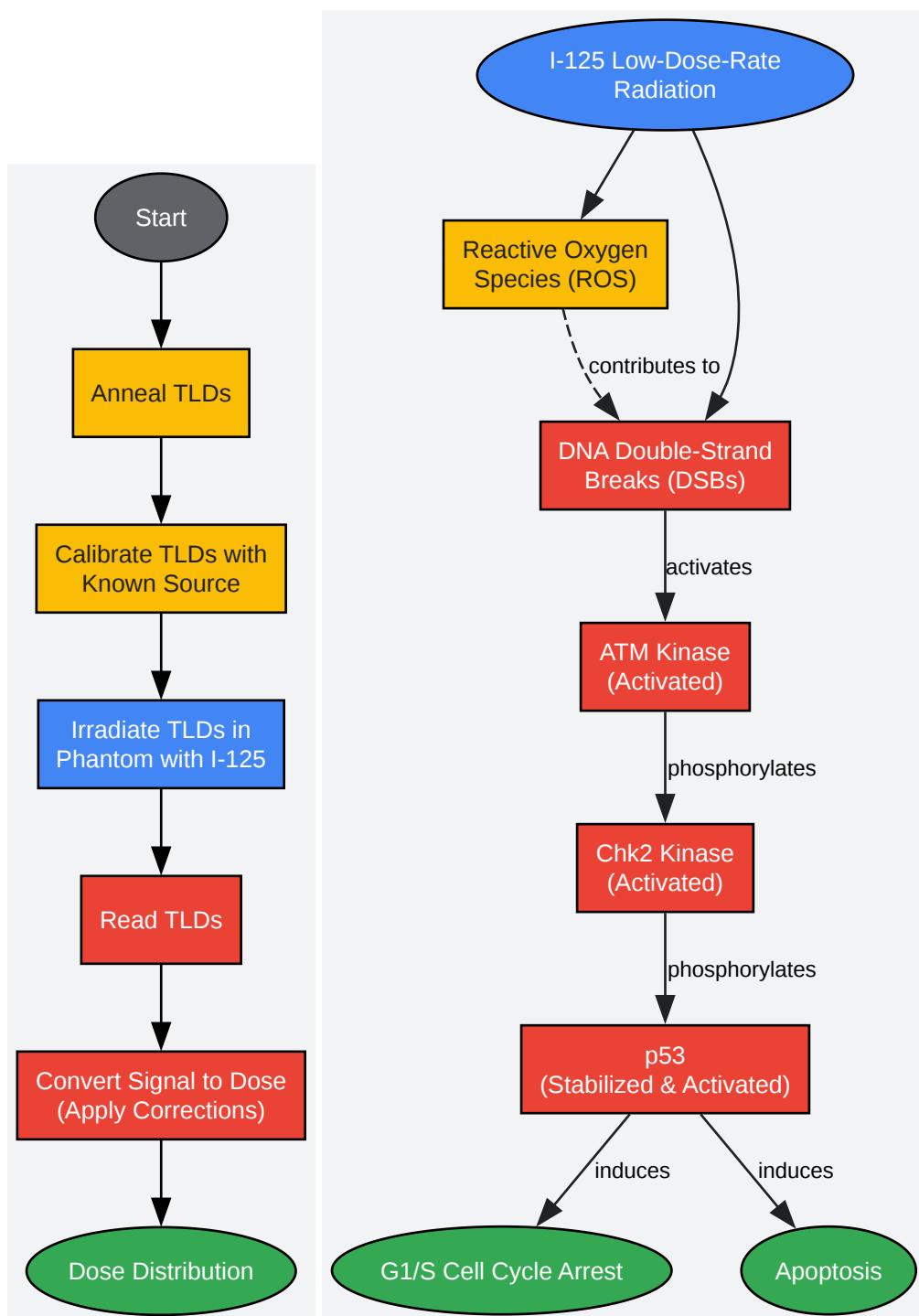
Reactive Oxygen Species (ROS) and MAPK Signaling

I-125 irradiation leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage cellular components, including DNA, proteins, and lipids. ROS act as signaling molecules, activating several downstream pathways.

- MAPK Pathways: ROS can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways.[23][24][25] These pathways are involved in regulating cell proliferation, differentiation, and apoptosis. The balance between the pro-survival signals (often associated with ERK) and pro-apoptotic signals (often associated with JNK and p38) can determine the ultimate fate of the cell.[26]



Apoptosis and Autophagy


I-125 radiation has been shown to induce multiple forms of cell death:

- Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This can be initiated through both p53-dependent and independent mechanisms.
- Autophagy: A cellular self-digestion process that can either promote cell survival under stress or lead to cell death. The role of autophagy in response to I-125 can be context-dependent.
- Paraptosis: A form of programmed cell death characterized by the formation of large cytoplasmic vacuoles.

Visualizations

Iodine-125 Decay Scheme

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uwyo.edu [uwyo.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. unmc.edu [unmc.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. AAPM Reports - Update of AAPM Task Group No. 43 Report: A revised AAPM protocol for brachytherapy dose [aapm.org]
- 7. Update of AAPM Task Group No. 43 Report: A revised AAPM protocol for brachytherapy dose calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irochouston.mdanderson.org [irochouston.mdanderson.org]
- 9. AAPM Reports - Supplement to the 2004 update of the AAPM Task Group No. 43 Report [aapm.org]
- 10. irochouston.mdanderson.org [irochouston.mdanderson.org]
- 11. jpneylon.github.io [jpneylon.github.io]
- 12. papers.sif.it [papers.sif.it]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation and implementation of triple-channel radiochromic film dosimetry in brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Geant 4 Monte Carlo simulation for I-125 brachytherapy - Nuclear Engineering and Technology | Korea Science [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Initiation of the ATM-Chk2 DNA damage response through the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. meridian.allenpress.com [meridian.allenpress.com]

- 23. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iodine-125 Dosimetry and Dose Rate Calculations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085253#iodine-125-dosimetry-and-dose-rate-calculations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com